ISOPROPYL 4-{[2-(2-THIENYL)ACETYL]AMINO}BENZOATE
Overview
Description
Isopropyl 4-[(2-thienylacetyl)amino]benzoate is a complex organic compound. It likely contains an isopropyl group (a carbon atom bonded to two hydrogen atoms and one other carbon atom), a benzoate group (derived from benzoic acid), and an amino group (consisting of a nitrogen atom bonded to two hydrogen atoms). The “2-thienylacetyl” part suggests the presence of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the various groups present in the molecule. It would likely exhibit characteristics of both aromatic compounds (due to the presence of the benzoate group and potentially the thiophene ring) and aliphatic compounds (due to the isopropyl group) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. It’s likely that it could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its potential applications. If it shows promise in a particular area (such as medicine, agriculture, or materials science), future research could focus on optimizing its synthesis, improving its efficacy, or minimizing its potential side effects .
Properties
IUPAC Name |
propan-2-yl 4-[(2-thiophen-2-ylacetyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11(2)20-16(19)12-5-7-13(8-6-12)17-15(18)10-14-4-3-9-21-14/h3-9,11H,10H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBABKKPRCUMOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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